2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate An impurity of Acyclovir. Aciclovir EP Impurity M

Brand Name: Vulcanchem
CAS No.: 91702-60-2
VCID: VC21089015
InChI: InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
SMILES: CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C
Molecular Formula: C12H15N5O5
Molecular Weight: 309.28 g/mol

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate

CAS No.: 91702-60-2

Cat. No.: VC21089015

Molecular Formula: C12H15N5O5

Molecular Weight: 309.28 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate - 91702-60-2

Specification

CAS No. 91702-60-2
Molecular Formula C12H15N5O5
Molecular Weight 309.28 g/mol
IUPAC Name 2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate
Standard InChI InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
Standard InChI Key SJBOYFXLWONEHK-UHFFFAOYSA-N
Isomeric SMILES CC(=O)NC1=NC(=O)C2=C(N1)N=CN2COCCOC(=O)C
SMILES CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C
Canonical SMILES CC(=O)NC1=NC(=O)C2=C(N1)N=CN2COCCOC(=O)C

Introduction

Chemical Identity and Nomenclature

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate is identified by the CAS number 91702-60-2 and recognized by several names in scientific literature and pharmaceutical industries . In pharmaceutical quality control, it is designated as Acyclovir Impurity G according to European Pharmacopoeia (EP) standards and Acyclovir Related Compound G by the United States Pharmacopeia (USP) . The compound is also referred to as N,O-Diacetate Isoacyclovir and Acyclovir Impurity M in certain regulatory contexts .

The IUPAC name for this compound is 2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate, which precisely describes its chemical structure . This standardized naming is crucial for unambiguous identification in scientific research and pharmaceutical applications.

Structural Characteristics

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate possesses a distinctive chemical structure that differentiates it from acyclovir and other related compounds.

Molecular Structure

This compound is a purine derivative characterized by specific structural features:

  • A purine base with a 2-acetamido substituent and a 6-oxo group

  • A methoxyethyl acetate moiety attached at the N-7 position of the purine ring

  • The molecular structure is defined by the following identifiers:

    • InChI: InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)

    • InChIKey: SJBOYFXLWONEHK-UHFFFAOYSA-N

    • SMILES: CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C

Physical and Chemical Properties

The physiochemical profile of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate reveals important insights into its behavior in biological systems and pharmaceutical formulations.

PropertyValueReference
Molecular FormulaC12H15N5O5
Molecular Weight309.28 g/mol
Physical StateSolid
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0
E/Z Centers0
Charge0
XLogP3-AA-1.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7

These properties influence the compound's solubility, permeability, and potential biological interactions, which are critical considerations for its role in pharmaceutical applications.

Relationship to Acyclovir

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate is structurally related to acyclovir, a widely used antiviral medication. Understanding this relationship provides context for its significance in pharmaceutical research and quality control.

Pharmaceutical Relevance

In pharmaceutical quality control, this compound is monitored as an impurity in acyclovir formulations. It is designated as Acyclovir Impurity G by the European Pharmacopoeia and Acyclovir Related Compound G by the USP , indicating its significance in ensuring the quality and safety of acyclovir medications.

The presence of this compound in acyclovir formulations must be strictly controlled and monitored to meet regulatory requirements and ensure drug safety and efficacy .

Biological Activity

The biological activity of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate is primarily understood in the context of its relationship to acyclovir, a well-established antiviral agent.

Analytical Methods for Detection and Characterization

Several analytical methods can be employed for the detection and characterization of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, particularly in the context of pharmaceutical quality control.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful technique for structural characterization of this compound. Both 1H NMR and 13C NMR can be used to analyze this and similar compounds . Heteronuclear Multiple Bond Correlation (HMBC) NMR has been specifically identified as useful for distinguishing between N-7 and N-9 isomers of substituted purines, which is crucial for confirming the structure of this compound .

The NMR spectra of purine derivatives like this compound typically show characteristic signals that can be divided into specific regions:

  • Downfield signals between 4.5–5.3 ppm corresponding to anomeric and acylated oxymethine protons

  • Resonances between 3.5 and 4.5 ppm arising from unsubstituted oxymethine protons

  • Complex multiplets between 2.2 and 2.6 ppm originating mainly from the α-methylenes of the β-hydroxyacyl chains

Chromatographic and Mass Spectrometric Methods

For pharmaceutical impurity analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) would typically be employed, often coupled with mass spectrometry for identification and quantification.

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